N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methylthio (-SMe) group at the 4-position and linked via an acetamide bridge to a 2-oxobenzo[d]oxazol-3(2H)-yl moiety.
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-24-12-7-4-8-13-15(12)19-16(25-13)18-14(21)9-20-10-5-2-3-6-11(10)23-17(20)22/h2-8H,9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCIUWGWGVJMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized by the presence of a benzo[d]thiazole moiety and an oxobenzo[d]oxazole ring, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of 341.39 g/mol.
- Neuroprotective Effects : Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties by inhibiting nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS). In vitro assays demonstrated significant inhibition of nNOS, leading to reduced oxidative stress in neuronal cells .
- Acetylcholinesterase Inhibition : Compounds containing similar structural motifs have shown promising acetylcholinesterase (AChE) inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. For instance, a related compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that this class of compounds could enhance cholinergic transmission .
- Anticancer Activity : Preliminary studies have suggested that derivatives of benzo[d]thiazole may possess cytotoxic effects against various cancer cell lines. The presence of the oxazole ring may enhance this activity through multiple pathways including apoptosis induction and cell cycle arrest.
Study 1: Neuroprotective Potential
In a study involving 6-hydroxydopamine (6-OHDA) induced rat models, treatment with related compounds resulted in improved motor functions and neurochemical profiles, including increased dopamine levels and decreased glutamate levels . This suggests a potential application in Parkinson's disease therapy.
Study 2: AChE Inhibition
Research focusing on the synthesis and biological evaluation of thiazole-based compounds demonstrated that certain derivatives exhibited significant AChE inhibition, highlighting their potential role in Alzheimer's disease management .
Table of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogous derivatives are highlighted below, categorized by key features:
Substituent Variations on Benzothiazole/Benzoxazolone Cores
The methylthio group at the 4-position of the benzothiazole ring distinguishes this compound from others with alternative substituents, such as ethoxy (-OEt), chloro (-Cl), or phenyl groups. For example:
- Ethoxy substituents : Ethoxy groups in compounds like those from enhance solubility but may reduce metabolic stability due to esterase susceptibility .
- Piperazine-linked bivalent ligands : Compounds in and use piperazine or alkyl chains to bridge two heterocyclic units (e.g., two benzothiazolones or benzoxazolones), which could enhance binding avidity but increase molecular weight and complexity .
Table 1: Substituent Effects on Key Properties
Linker and Bridging Group Variations
The acetamide linker in the target compound contrasts with other bridging groups:
- Piperazine/alkyl linkers : Used in bivalent ligands () to connect two heterocycles, these linkers confer conformational flexibility but may reduce bioavailability .
- Propanamide vs. acetamide : Compounds like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide () have longer linkers, which may alter binding pocket interactions compared to the shorter acetamide in the target .
Table 2: Linker Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
